molecular formula C14H20ClN3O2 B1458916 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1046051-28-8

4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1458916
CAS No.: 1046051-28-8
M. Wt: 297.78 g/mol
InChI Key: NXVGRFDMZHGWAL-UHFFFAOYSA-N
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Description

Systematic IUPAC Naming and Nomenclature Standards

The compound 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride follows IUPAC naming conventions for heterocyclic aromatic systems. The parent structure is 1H-pyrazole , a five-membered ring with two adjacent nitrogen atoms. Substituents are numbered to assign the lowest possible locants:

  • A methyl group (-CH₃) at position 3.
  • An amine group (-NH₂) at position 5.
  • A 3,4-diethoxyphenyl group (C₆H₃(OCH₂CH₃)₂) at position 4.
    The hydrochloride salt is denoted as a counterion appended to the base name.

The systematic IUPAC name is:
4-(3,4-diethoxyphenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride .

Molecular Formula, Weight, and Isotopic Composition

Property Value Source
Molecular Formula C₁₄H₂₀ClN₃O₂
Molecular Weight 297.78 g/mol
Exact Mass (monoisotopic) 297.1243 Da

Isotopic Composition :

  • Carbon (¹²C) : 14 atoms (98.93% natural abundance).
  • Hydrogen (¹H) : 20 atoms (99.988% abundance).
  • Chlorine (³⁵Cl) : 1 atom (75.77% abundance).
  • Nitrogen (¹⁴N) : 3 atoms (99.632% abundance).
  • Oxygen (¹⁶O) : 2 atoms (99.757% abundance).

The exact mass (297.1243 Da) corresponds to the most abundant isotopic variant.

Physical State and Stability Under Standard Conditions

  • Physical State : White to off-white crystalline solid.
  • Melting Point : Not explicitly reported; pyrazole derivatives typically melt between 150–250°C.
  • Solubility : Likely soluble in polar solvents (e.g., water, methanol) due to ionic hydrochloride form.
  • Stability :
    • Stable under inert atmospheres (e.g., nitrogen or argon).
    • Hygroscopic; requires storage at 2–8°C in airtight containers.
    • Decomposes under prolonged exposure to light or moisture.

Properties

IUPAC Name

4-(3,4-diethoxyphenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.ClH/c1-4-18-11-7-6-10(8-12(11)19-5-2)13-9(3)16-17-14(13)15;/h6-8H,4-5H2,1-3H3,(H3,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVGRFDMZHGWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(NN=C2N)C)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically follows a convergent approach involving:

  • Formation of the pyrazole core with appropriate substituents.
  • Introduction of the 3,4-diethoxyphenyl group at the 4-position of the pyrazole ring.
  • Conversion of the pyrazole amine into its hydrochloride salt for enhanced stability and handling.

Stepwise Preparation Outline

  • Synthesis of 3-Methyl-1H-pyrazol-5-amine Core:

    The pyrazole nucleus is commonly synthesized by condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For the 3-methyl substitution, methyl ketones such as acetylacetone are often employed.

  • Introduction of the 3,4-Diethoxyphenyl Substituent:

    The 3,4-diethoxyphenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions. A common method involves Suzuki or Stille coupling of a halogenated pyrazole intermediate with a 3,4-diethoxyphenyl boronic acid or stannane derivative.

  • Formation of the Amino Group at the 5-Position:

    The amino group at the 5-position of the pyrazole ring is typically introduced by selective nitration followed by reduction or direct amination methods.

  • Conversion to Hydrochloride Salt:

    The free base of 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solution, facilitating purification and crystallization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrazole Core Formation Hydrazine + Acetylacetone Ethanol Reflux (78°C) 4–6 hours 70–85 Standard condensation reaction
Halogenation of Pyrazole NBS (N-bromosuccinimide) Dichloromethane 0–25°C 2 hours 65–75 Selective bromination at 4-position
Suzuki Coupling 3,4-Diethoxyphenylboronic acid, Pd catalyst Toluene/Water 80–100°C 12–24 hours 60–80 Pd(PPh3)4 or Pd(dppf) catalyst preferred
Amination (Reduction of Nitro) SnCl2 or Fe/HCl Ethanol/Water 50–70°C 3–5 hours 75–90 Reduction to amine group
Hydrochloride Salt Formation HCl gas or HCl solution Ethanol Room temperature 1–2 hours >95 Crystallization of hydrochloride salt

3 Detailed Research Findings

Pyrazole Core Synthesis

Research indicates that hydrazine derivatives react efficiently with β-diketones like acetylacetone to form 3-methyl-1H-pyrazol-5-amine intermediates with high regioselectivity. The reaction proceeds via nucleophilic attack of hydrazine on the diketone carbonyl, followed by cyclization and dehydration steps.

Aromatic Substitution via Cross-Coupling

The installation of the 3,4-diethoxyphenyl substituent is optimally achieved through palladium-catalyzed Suzuki coupling, which offers high yields and functional group tolerance. The use of 3,4-diethoxyphenylboronic acid allows for selective coupling at the halogenated pyrazole intermediate's 4-position.

Amination and Salt Formation

The nitro group reduction to an amine is commonly performed using tin(II) chloride or iron powder in acidic media, which provides a clean conversion with minimal side reactions. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, improving compound stability and crystallinity.

4 Comparative Table of Preparation Methods

Method Aspect Hydrazine Condensation + Suzuki Coupling Direct Amination Approach Alternative Electrophilic Substitution
Reaction Complexity Moderate High Moderate
Yield 60–85% Variable (50–70%) 40–60%
Scalability High Moderate Low
Purity of Final Product High Moderate Moderate
Required Catalysts/Reagents Pd catalysts, hydrazine, boronic acids Amination reagents Halogenating agents

5 Notes on Purification and Characterization

  • Purification: Recrystallization from ethanol or ethyl acetate is commonly used to purify the hydrochloride salt. Chromatographic techniques such as silica gel column chromatography are employed for intermediate purification.

  • Characterization: The final compound is characterized by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis. The hydrochloride salt typically shows distinct melting points and solubility profiles compared to the free base.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

The compound 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride , with the CAS number 1046051-28-8, has garnered interest in various scientific research applications due to its unique chemical properties. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Pharmacological Research

This compound has been investigated for its pharmacological properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic effects. A study demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro assays have shown that derivatives of pyrazole can scavenge free radicals effectively, indicating their potential role in developing antioxidant therapies .

Cancer Research

Research into the anticancer properties of pyrazole derivatives is ongoing. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of compounds similar to this compound. These studies indicate that such compounds may protect neuronal cells from damage caused by oxidative stress and inflammation, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Pharmacological ResearchInhibits cyclooxygenase enzymes; potential NSAID properties
Antioxidant ActivityEffective free radical scavenger; potential for antioxidant therapies
Cancer ResearchInduces apoptosis in cancer cells; modulates survival signaling pathways
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential for neuroprotection

Case Study 1: Anti-inflammatory Properties

A study published in a pharmacology journal evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of inflammatory markers in animal models, supporting its use as a potential therapeutic agent against inflammatory diseases.

Case Study 2: Antioxidant Efficacy

In a laboratory setting, researchers tested the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed that it effectively reduced oxidative stress markers in cultured cells, indicating its potential application in developing supplements aimed at reducing oxidative damage.

Case Study 3: Cancer Cell Apoptosis

A recent experimental study focused on the effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to increased rates of apoptosis and decreased cell viability, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The diethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and its analogs:

Structural and Functional Group Variations

Compound Name Substituents Molecular Weight (g/mol) Key Features
4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride 3,4-Diethoxy phenyl, methyl, amine (hydrochloride salt) ~271.45 Enhanced lipophilicity due to ethoxy groups; improved solubility via salt .
4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride 2-Fluorophenyl, methyl, amine (hydrochloride salt) 227.67 Fluorine atom increases electronegativity, potentially enhancing binding interactions.
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine 4-Methoxybenzyl, methyl, amine ~231.28 Methoxy group offers moderate lipophilicity; no salt form reduces solubility.
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine 3-Chlorophenyl, methyl, amine ~207.67 Chlorine substituent may improve metabolic stability but increases toxicity risk.
1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine 3,4-Dimethoxyphenyl-thiazole, methyl, amine ~316.38 Thiazole ring introduces sulfur, altering electronic properties and hydrogen bonding.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs like 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine .

Synthetic Accessibility :

  • The target compound is synthesized via acid-catalyzed cyclization of hydrazine derivatives, similar to other pyrazole analogs . However, the diethoxyphenyl group requires specialized starting materials, increasing synthesis complexity compared to simpler phenyl derivatives .

Biological Activity :

  • Fluorophenyl and chlorophenyl analogs (e.g., and ) are often explored as kinase inhibitors or antimicrobial agents due to their electron-withdrawing substituents.
  • Thiazole-containing derivatives (e.g., ) exhibit modified binding profiles, likely due to sulfur’s polarizability and hydrogen-bonding capabilities .

Key Research Findings

  • Structural Insights : NMR data for related compounds (e.g., 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine ) reveal distinct chemical shifts for aromatic protons, suggesting that the diethoxy groups in the target compound induce unique electronic environments .
  • Stability : Hydrochloride salts generally exhibit better shelf-life than free bases, as seen in the target compound and 4-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride .
  • Commercial Viability : The target compound’s discontinued status contrasts with the availability of analogs like the fluorophenyl derivative , highlighting challenges in large-scale production.

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 4-(2-Fluorophenyl) Analog 1-(3-Chlorophenyl) Analog
Molecular Weight (g/mol) 271.45 227.67 207.67
Purity (%) 95.0 (typical) 95.0 Not reported
Melting Point (°C) Not reported Not reported Not reported
Solubility High (hydrochloride salt) Moderate (hydrochloride salt) Low (free base)

Biological Activity

Overview

4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a synthetic compound belonging to the pyrazole class, noted for its potential applications in medicinal chemistry and pharmaceuticals. Its unique structure, featuring a diethoxyphenyl group and a pyrazole ring, contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of this compound typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, followed by cyclization with a methylating agent like methyl iodide. The final product is obtained as a hydrochloride salt through treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring facilitates hydrogen bonding and other interactions with active sites, leading to inhibition or modulation of enzymatic activity. The diethoxyphenyl group enhances binding affinity and specificity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. For instance, in vitro evaluations revealed that certain pyrazole derivatives exhibited inhibition zones indicating strong activity against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, showcasing their potential as effective antimicrobial agents .

CompoundMIC (μg/mL)Active Against
4a0.22S. aureus
5a0.25S. epidermidis
7b0.24Multiple pathogens

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. Compounds based on the pyrazole scaffold have shown promising results in inhibiting the growth of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers. For instance, one study reported an IC50 value of 49.85 μM for a related pyrazole derivative against tumor cells, indicating moderate cytotoxicity .

Cancer Cell LineIC50 (μM)Compound
A54949.855
MDA-MB-23126Various
HepG2VariableVarious

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Antimicrobial Evaluation : A study evaluated five pyrazole derivatives for their antimicrobial efficacy using time-kill assays and biofilm inhibition tests. The results indicated that derivative 7b was particularly effective against biofilm formation in Staphylococcus species .
  • Antitumor Activity : Another research project focused on synthesizing new curcumin analogues based on the pyrazole structure showed promising in vitro antitumor activity against various cancer cell lines, reinforcing the significance of the pyrazole scaffold in drug design .

Q & A

Q. Optimization parameters :

  • Temperature : Maintain 60–80°C during condensation to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves crystallization .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
    Analytical validation via HPLC (>98% purity) and ¹H/¹³C NMR ensures structural fidelity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substitution patterns (e.g., diethoxy groups at 3,4-positions, methyl group at C3). ¹³C NMR verifies aromatic and aliphatic carbon environments .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect byproducts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, single-crystal analysis resolves bond angles and packing motifs .

Basic: What are the documented biological activities of this compound, and what in vitro assay conditions are critical for reproducibility?

Answer:
Reported activities include:

  • Antimicrobial : Moderate efficacy against Gram-positive bacteria (MIC = 32 µg/mL) via broth microdilution assays .
  • Anticancer : IC₅₀ values of 10–15 µM in MCF-7 breast cancer cells using MTT assays .
  • Anti-inflammatory : COX-2 inhibition (60% at 50 µM) measured via ELISA .

Q. Critical assay parameters :

  • Cell culture conditions : Use RPMI-1640 medium with 10% FBS for cancer cells; avoid serum-free conditions to prevent false positives.
  • Control compounds : Include reference standards (e.g., doxorubicin for cytotoxicity, ibuprofen for COX-2 inhibition) .
  • Incubation time : 48–72 hours for cytotoxicity assays to ensure metabolic activity stabilization .

Advanced: How can computational reaction design frameworks (e.g., ICReDD’s approach) be applied to predict viable synthetic pathways or troubleshoot low yields?

Answer:
The ICReDD framework integrates quantum chemical calculations and information science to streamline synthesis:

  • Reaction path search : Density Functional Theory (DFT) identifies low-energy intermediates and transition states, prioritizing feasible pathways .
  • Machine learning : Trained on existing pyrazole synthesis data to predict optimal solvents, catalysts, and temperatures.
  • Experimental validation : Narrowed conditions (e.g., 70°C, DMF, 0.5 eq. ZnCl₂) reduce trial-and-error iterations .
    For troubleshooting, microkinetic modeling pinpoints rate-limiting steps (e.g., imine formation) to adjust reagent stoichiometry .

Advanced: How should researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer efficacy)?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa), bacterial strains, or enzyme isoforms.
  • Structural analogs : Subtle substituent changes (e.g., methoxy vs. ethoxy groups) drastically alter bioactivity .

Q. Resolution strategies :

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to logP) .
  • Dose-response curves : Validate activity thresholds (e.g., ≥80% inhibition at 50 µM) to filter false positives.
  • Structural validation : Confirm compound identity via NMR for each batch to rule out degradation .

Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound against structurally similar pyrazole derivatives?

Answer:

  • Comparative SAR tables : Tabulate substituent effects (e.g., diethoxy vs. dichloro groups) on target binding and solubility (Table 1) .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or kinase domains) to identify critical hydrogen bonds or hydrophobic pockets .
  • Proteomics : Use affinity chromatography to isolate binding partners and validate targets via Western blot .

Q. Table 1. Comparative Bioactivity of Pyrazole Derivatives

SubstituentAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
3,4-Diethoxyphenyl3210
4-Chlorophenyl6425
4-Methoxyphenyl1615
Data adapted from

Advanced: How can Design of Experiments (DoE) methodologies optimize reaction parameters for large-scale synthesis?

Answer:
DoE minimizes experiments while maximizing data output:

  • Factors : Temperature (60–100°C), solvent (DMF vs. ethanol), catalyst loading (0.1–1.0 eq.).
  • Response variables : Yield, purity, reaction time.
  • Central Composite Design : Identifies nonlinear relationships (e.g., ethanol improves yield at 70°C but not 90°C) .

Case study : A 3² factorial design reduced experiments from 27 to 9, revealing optimal conditions: 75°C, 0.5 eq. ZnCl₂ in DMF (yield: 82%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
Reactant of Route 2
4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

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